Regioisomeric Differentiation: 3,6- vs. 4,5-Dibromophthalic Anhydride Crystal Packing and Polymorphism
The 3,6-dibromo regioisomer exhibits distinct solid-state packing compared to the 4,5-dibromo isomer. Crystallographic analysis of the 4,5-dibromo isomer shows it crystallizes in the triclinic space group P1¯ and forms two-dimensional sheets [1]. While direct crystallographic data for 3,6-dibromophthalic anhydride is not available in the open literature, the difference in bromine substitution pattern inherently alters molecular symmetry and intermolecular interactions, leading to different crystal packing motifs and potential polymorphic behavior . This distinction is critical for applications where solid-state properties (e.g., dissolution rate, stability, or processability) are paramount.
| Evidence Dimension | Crystal packing and space group |
|---|---|
| Target Compound Data | Not directly reported; inferred to differ based on regioisomerism. |
| Comparator Or Baseline | 4,5-Dibromophthalic anhydride (CAS 65237-17-4): Space group P1¯, triclinic, forms 2D sheets [1]. |
| Quantified Difference | Regioisomerism predicts different crystal packing; quantitative difference in lattice parameters not available. |
| Conditions | Single-crystal X-ray diffraction at ambient conditions. |
Why This Matters
Procurement of the correct regioisomer is essential to ensure reproducibility in solid-state applications and to avoid unexpected polymorphic transformations.
- [1] Britton, D. (1999). Packing similarities of three isosteric molecules: 4,5-dichlorophthalic anhydride, 4,5-dibromophthalic anhydride and 5,6-dichlorobenzfurazan 1-oxide, including three polymorphs of 5,6-dichlorobenzfurazan 1-oxide. Acta Crystallographica Section B, 55(4), 654-660. https://doi.org/10.1107/S0108768199002648 View Source
